

Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L-Cyclopropylglycine*

Cat. No.: B1586190

[Get Quote](#)

L-Cyclopropylglycine (L-CPG) is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play significant roles in biochemistry and pharmaceutical development. What sets L-CPG apart is the presence of a cyclopropyl group attached to the alpha-carbon of the glycine backbone.^{[1][2]} This small, strained three-membered ring is not merely a structural curiosity; it imparts a unique set of physicochemical properties that make L-CPG a highly valuable building block in medicinal chemistry and a powerful tool in neuroscience research.^{[1][3][4]}

The cyclopropyl moiety introduces conformational rigidity, enhances metabolic stability, and can improve the potency and selectivity of drug candidates.^{[3][4]} Consequently, L-CPG has garnered significant attention for its potential in developing novel therapeutics for neurological disorders, including anxiety, depression, and neurodegenerative diseases.^{[1][2]} This guide offers a comprehensive overview of its fundamental properties, structure, synthesis, and key applications for researchers and drug development professionals.

Part 1: Core Molecular Structure and Physicochemical Properties

The defining feature of **L-Cyclopropylglycine** is its unique three-dimensional structure, which dictates its biological activity and synthetic utility.

Molecular Structure and Stereochemistry

L-Cyclopropylglycine, systematically named (S)-2-amino-2-cyclopropylacetic acid, possesses a chiral center at the alpha-carbon.[2][5] The "L" designation refers to the (S)-enantiomer, a stereochemical configuration that is crucial for its specific interactions with biological targets like enzymes and receptors.[2] The cyclopropyl ring, with its coplanar carbon atoms and high degree of sp³ character, provides a rigid scaffold that restricts the conformational freedom of the molecule compared to its linear aliphatic counterparts.[3][4] This conformational constraint is a key factor in its ability to bind selectively to specific biological targets.

Caption: 2D structure of **L-Cyclopropylglycine** highlighting the chiral center.

Basic Physicochemical Properties

The physical and chemical properties of L-CPG are essential for its handling, formulation, and application in both laboratory and industrial settings. It typically presents as a white to off-white crystalline solid or powder.[1][2][6]

Property	Value	Source(s)
CAS Number	49606-99-7	[1][2][5]
Molecular Formula	C ₅ H ₉ NO ₂	[1][2][5]
Molecular Weight	115.13 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[1][2][6]
Solubility	Soluble in water; Insoluble in ethanol	[2][5][6][7]
Boiling Point	253.5 ± 23.0 °C (Predicted)	[6]
Density	1.321 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	2.40 ± 0.10 (Predicted)	[6]
Optical Activity	[\alpha]/D +101±4°, c = 1% in 1 M HCl	[6]
Storage	2-8°C, Inert atmosphere, Keep in dark place	[1][6]

Part 2: Applications in Scientific Research and Drug Discovery

The structural uniqueness of the cyclopropyl fragment is the primary driver of L-CPG's utility. This ring system is increasingly recognized as a "versatile player" in drug design.[\[4\]](#)

The Strategic Role of the Cyclopropyl Moiety

Incorporating a cyclopropyl ring into a molecule is a strategic choice in medicinal chemistry to overcome common drug discovery challenges.[\[4\]](#) The high C-H bond dissociation energy of the ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the metabolic stability and half-life of a drug.[\[3\]](#)

Key advantages conferred by the cyclopropyl group include:

- Enhanced Metabolic Stability: Resistance to CYP-mediated oxidation.[\[3\]](#)
- Improved Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to more favorable and lower-energy binding to its target receptor.[\[4\]](#)
- Reduced Off-Target Effects: The defined shape can improve selectivity for the intended target.[\[4\]](#)
- Increased Brain Permeability: In some contexts, the fragment can help molecules cross the blood-brain barrier.[\[4\]](#)

Key Research Applications

L-Cyclopropylglycine is utilized across several research domains, most prominently in neuroscience and pharmaceutical development.

- Neuroscience: L-CPG is known for its role as a selective antagonist for certain glutamate receptors, such as the NMDA receptor.[\[2\]](#) These receptors are fundamental to synaptic plasticity, learning, and memory. By selectively blocking them, L-CPG serves as a critical research tool for studying the pathways involved in neurodegenerative diseases and for exploring potential therapeutic interventions.[\[1\]\[2\]](#)

- Pharmaceutical Development: The compound is actively explored for its potential in drug formulations aimed at treating anxiety and mood disorders, offering a potentially novel mechanism of action compared to existing medications.[\[1\]](#) Its structural features are leveraged to design new central nervous system (CNS) drug candidates.
- Organic Synthesis: As a chiral building block, L-CPG is an important intermediate in the synthesis of more complex molecules.[\[1\]](#) Its rigid, three-dimensional structure provides a reliable scaffold for constructing compounds with precise stereochemistry and enhanced biological activity.[\[1\]](#)
- Metabolic and Plant Research: Researchers also investigate its role in amino acid metabolism, which can provide insights into metabolic disorders.[\[1\]](#) Additionally, it is studied for its effects on plant growth and development.[\[1\]](#)

Part 3: Synthesis Methodologies and Protocols

The synthesis of enantiomerically pure **L-Cyclopropylglycine** is a critical challenge. A variety of methods have been developed, ranging from classical organic reactions to modern biocatalytic systems.

Overview of Synthetic Strategies

Key methods for synthesizing cyclopropylglycines include:

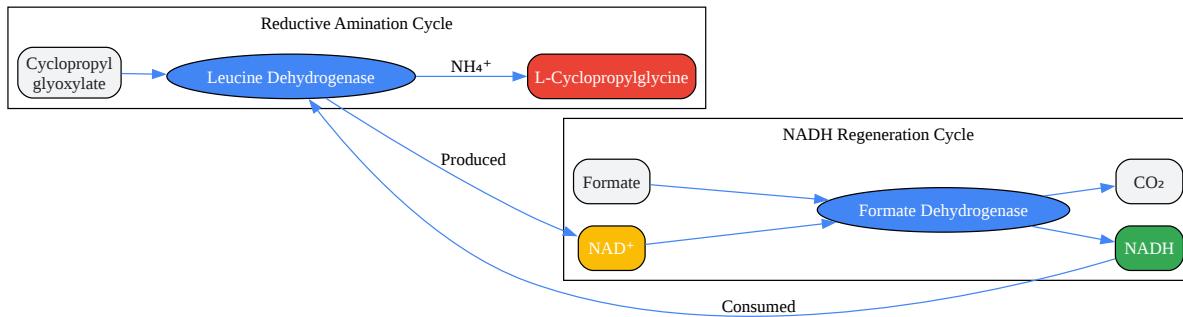
- Carbene and ylide addition to alkenes.[\[8\]](#)
- The Strecker reaction applied to cyclopropanecarbaldehydes.[\[8\]](#)
- Kulinkovich cyclopropanation of esters and amides.[\[8\]](#)
- Enzymatic and chemo-enzymatic reactions.[\[8\]](#)[\[9\]](#)

Among these, chemo-enzymatic routes have emerged as highly efficient and stereoselective, making them suitable for industrial-scale production.[\[9\]](#) These methods leverage the high enantioselectivity of enzymes to produce the desired L-enantiomer with excellent purity.

Example Protocol: Chemo-Enzymatic Synthesis of L-Cyclopropylglycine

This protocol is based on a modern, NADH-driven biocatalytic system that employs a self-sufficient bifunctional enzyme for reductive amination and coenzyme regeneration.^[9] This approach provides high yields, excellent enantiomeric excess (>99.5% ee), and is highly efficient.^[9]

Objective: To synthesize (S)-cyclopropylglycine from potassium cyclopropylglyoxylate via reductive amination using a recombinant enzyme system.


Materials:

- Potassium cyclopropylglyoxylate (substrate)
- Ammonium formate (amine source and for cofactor regeneration)
- NAD⁺ (cofactor)
- Recombinant *E. coli* cell lysate containing a bifunctional enzyme (e.g., integrating leucine dehydrogenase and formate dehydrogenase activities)
- Phosphate buffer (pH ~8.0)
- Dialysis tubing for enzyme containment

Step-by-Step Methodology:

- **Enzyme Preparation:** Prepare a lysate from *E. coli* cells overexpressing the bifunctional enzyme. The enzyme integrates a leucine dehydrogenase (for the primary reductive amination) and a formate dehydrogenase (for recycling the NADH cofactor).
- **Enzyme Immobilization (Optional but Recommended):** To improve reusability, pack the cell lysate into a dialysis tube. This contains the enzyme while allowing substrates and products to diffuse freely.^{[9][10]}

- Reaction Setup: In a temperature-controlled vessel (e.g., 40°C), prepare the reaction medium containing phosphate buffer (pH 8.0), the substrate potassium cyclopropylglyoxylate (e.g., at a high concentration like 120 g/L), ammonium formate, and a catalytic amount of NAD⁺.[9]
- Initiation: Introduce the dialysis tube containing the enzyme lysate into the reaction medium. The reaction begins as the substrate diffuses into the tube and is converted.
- Bioconversion Process:
 - The leucine dehydrogenase component catalyzes the reductive amination of the keto acid substrate to **L-Cyclopropylglycine**, consuming NADH in the process.
 - Simultaneously, the formate dehydrogenase component oxidizes formate (from ammonium formate) to regenerate NADH from NAD⁺. This closed-loop system ensures the catalytic cycle continues efficiently without needing stoichiometric amounts of the expensive NADH cofactor.
- Monitoring and Completion: Monitor the reaction progress using HPLC or LC-MS to quantify the conversion of the substrate and the formation of L-CPG. The reaction typically proceeds to >95% conversion within a short period (e.g., 6 hours).[9]
- Product Isolation and Purification:
 - Once the reaction is complete, remove the dialysis tube (which can be reused for subsequent batches).[9]
 - Purify the **L-Cyclopropylglycine** from the reaction mixture. This may involve steps like ion-exchange chromatography to separate the amino acid from salts and other components.
 - Confirm the product structure and enantiomeric purity using NMR, LC-MS, and chiral HPLC. The optical rotation should be verified against a standard.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 49606-99-7: L-Cyclopropylglycine | CymitQuimica [cymitquimica.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. L-Cyclopropylglycine CAS#: 49606-99-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586190#l-cyclopropylglycine-basic-properties-and-structure\]](https://www.benchchem.com/product/b1586190#l-cyclopropylglycine-basic-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com